molecular formula C19H15N5O B2589672 N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide CAS No. 306990-92-1

N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide

Cat. No.: B2589672
CAS No.: 306990-92-1
M. Wt: 329.363
InChI Key: OEFZICYKKHNIRJ-CZIZESTLSA-N
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Description

N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide, also known as BTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTP is a heterocyclic compound that consists of a benzotriazole ring, a pyridine ring, and a benzamide group.

Scientific Research Applications

N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide has been found to have various scientific research applications, including as a fluorescent probe for detecting metal ions, as a ligand for catalytic reactions, and as a potential therapeutic agent for cancer treatment.

Mechanism of Action

N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide's mechanism of action is based on its ability to bind to metal ions, such as copper and zinc. The compound's benzotriazole ring acts as a chelating agent, allowing it to form stable complexes with metal ions. This property makes it a useful tool for detecting metal ions in biological samples.
Biochemical and Physiological Effects:
This compound's ability to bind to metal ions can have various biochemical and physiological effects. For example, it has been found to inhibit the activity of copper-dependent enzymes, such as lysyl oxidase, which is involved in the formation of collagen and elastin fibers. This compound has also been shown to induce apoptosis in cancer cells by disrupting the balance of copper ions in the cell.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide in lab experiments is its high selectivity for metal ions, which allows for precise detection and measurement. However, one limitation is that it can be affected by the presence of other chelating agents or metal ions, which can interfere with its binding properties.

Future Directions

There are several future directions for the research and development of N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide. One area of interest is the use of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is the development of new this compound derivatives with improved properties, such as higher selectivity and sensitivity for metal ions. Additionally, this compound's potential applications in catalysis and other fields should be explored further.

Synthesis Methods

N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide can be synthesized through a multi-step process involving the reaction of benzotriazole with pyridine-2-carbaldehyde, followed by the reaction of the resulting compound with benzoyl chloride. The final product is obtained through purification by column chromatography.

Properties

IUPAC Name

N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(15-8-2-1-3-9-15)20-18-12-6-7-13-23(18)14-24-17-11-5-4-10-16(17)21-22-24/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFZICYKKHNIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2C=CC=CN2CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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